1-(2-Chloroethoxy)-4-iodobenzene
Description
1-(2-Chloroethoxy)-4-iodobenzene is an aromatic compound with the molecular formula C₈H₈ClIO (calculated molecular weight: ~282.4 g/mol). It features a benzene ring substituted with a 2-chloroethoxy group (-OCH₂CH₂Cl) at the 1-position and an iodine atom at the 4-position. The iodine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the chloroethoxy group offers opportunities for further functionalization via nucleophilic substitution or elimination reactions .
Properties
IUPAC Name |
1-(2-chloroethoxy)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXZHIYGSVTNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463503 | |
| Record name | 1-(2-chloroethoxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340771-62-2 | |
| Record name | 1-(2-chloroethoxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-4-iodobenzene can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-iodophenol is replaced by the chloroethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethoxy)-4-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, typically in an organic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ether derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(2-Chloroethoxy)-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It is used in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)-4-iodobenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key physical properties of 1-(2-Chloroethoxy)-4-iodobenzene with analogous compounds:
Key Observations :
- Molecular Weight : The chloroethoxy group increases molecular weight compared to simpler substituents (e.g., Cl or tert-butyl).
- Solubility : All compounds are soluble in organic solvents, but the chloroethoxy group’s polarity may enhance solubility in polar aprotic solvents compared to alkyl chains (e.g., hexyloxy).
- Reactivity : The iodine atom in all compounds enables cross-coupling reactions. However, the chloroethoxy group’s electron-withdrawing nature may deactivate the ring toward electrophilic substitution compared to electron-donating groups like tert-butyl .
Biological Activity
1-(2-Chloroethoxy)-4-iodobenzene (CAS No. 340771-62-2) is an organic compound notable for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with a chloroethoxy group and an iodine atom. Its molecular formula is CHClI O, with a molecular weight of approximately 292.52 g/mol. The presence of the iodine atom and the chloroethoxy group suggests potential reactivity and biological activity.
Biological Activity
The compound's biological activity has been explored in various contexts, particularly in medicinal chemistry and pharmacology.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that halogenated compounds often enhance antimicrobial efficacy due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, suggesting its potential as an anticancer agent.
Table 2: Cytotoxicity Data
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 | |
| A549 (lung cancer) | 25 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, as well as disrupt cellular signaling pathways involved in proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : In a study involving MCF-7 cells, treatment with the compound led to a significant reduction in cell viability, accompanied by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of formulations containing this compound against drug-resistant strains of bacteria, showing promise in overcoming resistance mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
